molecular formula C8H12Cl2N2O B8188509 5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride

5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride

Cat. No.: B8188509
M. Wt: 223.10 g/mol
InChI Key: WOQJUFZVEWHPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This dihydrochloride salt form enhances the compound's stability and solubility, making it particularly suitable for biological testing and reaction optimization . Based on its core naphthyridine structure, which is frequently explored in drug discovery, this tetrahydro-[2,7]naphthyridine derivative serves as a versatile synthetic building block for the development of novel therapeutic agents . The specific stereochemistry of the [2,7]naphthyridine scaffold makes it a key precursor in synthesizing molecules for probing biological mechanisms. Researchers utilize this compound in constructing more complex molecular architectures, particularly for targets in oncology and central nervous system diseases. While the exact mechanism of action is dependent on the final synthesized molecule, related naphthyridine compounds demonstrate a range of valuable pharmacological activities . This product is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the specific product documentation for detailed handling, storage, and safety information prior to use.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-2,7-naphthyridin-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.2ClH/c11-8-3-6-1-2-9-4-7(6)5-10-8;;/h3,5,9H,1-2,4H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQJUFZVEWHPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CNC(=O)C=C21.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminopyridine Derivatives

A foundational approach involves the cyclization of 3-aminopyridine precursors. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is often employed as a cyclizing agent due to its ability to facilitate decarboxylative ring closure. The reaction typically proceeds under reflux in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile . For example, treatment of 3-aminopyridine with Meldrum’s acid at 80–100°C for 6–8 hours yields the tetrahydro-naphthyridine core. Subsequent hydrolysis of the intermediate under acidic conditions generates the hydroxyl group at the 3-position.

Key Reaction Conditions

ParameterValue
Temperature80–100°C
SolventDMF/Acetonitrile
Reaction Time6–8 hours
Yield65–75%

This method is favored for its scalability but requires careful pH control during hydrolysis to prevent over-acidification, which can lead to decomposition .

Suzuki-Miyaura Coupling for Functionalization

The Suzuki-Miyaura cross-coupling reaction has been adapted to introduce substituents into the naphthyridine framework. In one protocol, a halogenated precursor (e.g., 2-chloro-5,6,7,8-tetrahydro- naphthyridine) reacts with potassium trifluorovinylborate in the presence of a palladium catalyst (Pd(dppf)Cl₂) and a stabilizing ligand such as BHT (butylated hydroxytoluene) . The reaction is conducted under nitrogen atmosphere at 95°C for 3.5 hours, achieving coupling efficiencies of >90% .

Catalyst System Optimization

  • Catalyst : Pd(dppf)Cl₂ (0.7 mol%)

  • Ligand : BHT (0.3 equiv)

  • Base : N,N-Diisopropylethylamine (2.5 equiv)

  • Solvent : 1-Propanol/THF mixture

Post-coupling, the product is purified via sequential ethanol washes and vacuum drying to remove palladium residues . This method is critical for synthesizing advanced intermediates but necessitates rigorous exclusion of moisture and oxygen.

Hydrochloride Salt Formation

Conversion of the free base to the dihydrochloride salt is achieved by treating 5,6,7,8-tetrahydro- naphthyridin-3-ol with concentrated hydrochloric acid (HCl) in a 2:1 molar ratio. The reaction is typically performed in ethanol or isopropanol at 0–5°C to prevent thermal degradation . Crystallization is induced by slow solvent evaporation, yielding the dihydrochloride form with >98% purity .

Salt Formation Parameters

ParameterValue
AcidHCl (37% aqueous)
SolventEthanol
Temperature0–5°C
Crystallization Time12–24 hours

The dihydrochloride salt exhibits enhanced aqueous solubility (23 mg/mL at 25°C) compared to the free base (<5 mg/mL), making it preferable for pharmacological formulations .

Asymmetric Synthesis via Chiral Catalysis

Recent advances employ chiral catalysts to produce enantiomerically pure variants. A reported method uses copper(I) iodide with N,N-dimethylethylenediamine as a ligand to facilitate Ullmann-type couplings . For instance, reaction of a brominated naphthyridine intermediate with a fluorinated indene derivative at room temperature for 30 hours yields a chiral product with 85% enantiomeric excess (ee) .

Enantioselective Conditions

  • Catalyst : CuI (1.1 equiv)

  • Ligand : N,N-Dimethylethylenediamine (2.2 equiv)

  • Solvent : Toluene

  • Temperature : 25°C

This approach is pivotal for medicinal chemistry applications where stereochemistry influences biological activity .

Industrial-Scale Purification Techniques

Industrial production emphasizes cost-effective purification. Continuous flow chromatography using silica gel or alumina stationary phases is employed to separate the dihydrochloride from unreacted starting materials. A typical protocol involves:

  • Dissolution : Crude product in methanol (10% w/v)

  • Column Packing : Silica gel (60–120 mesh)

  • Eluent : Gradient of methanol (5% → 20%) in dichloromethane

  • Fraction Collection : UV monitoring at 254 nm

This method reduces solvent consumption by 40% compared to batch processes and achieves >99% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Cyclization7095High1200
Suzuki Coupling9098Moderate2500
Salt Formation9599High800
Asymmetric Synthesis8597Low4500

The salt formation step is universally efficient, whereas asymmetric synthesis remains niche due to high catalyst costs .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting viral replication in the case of anti-HIV activity .

Comparison with Similar Compounds

Structural Variations and Nomenclature

Key structural differences among related compounds arise from nitrogen positioning, substituents, and salt forms:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol HCl 1820665-47-1 C₈H₁₁ClN₂O 186.64 Nitrogen at positions 1 and 8; mono-HCl salt
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol HCl 625098-88-6 C₈H₁₁ClN₂O 186.64 Nitrogen at positions 1 and 6; mono-HCl salt
5,6,7,8-Tetrahydro-1,7-naphthyridine HCl 1338707-67-7 C₈H₁₁ClN₂ 170.64 No hydroxyl group; nitrogen at 1 and 7
Target Compound (2,7-naphthyridin-3-ol diHCl) Not explicitly provided C₈H₁₂Cl₂N₂O 223.10 Nitrogen at 2 and 7; hydroxyl at 3; di-HCl salt

Key Observations :

  • Nitrogen Positioning : The target compound’s nitrogen atoms at positions 2 and 7 (vs. 1,6 or 1,8 in analogues) alter electron distribution and steric effects, impacting binding to biological targets .
  • Salt Forms: The dihydrochloride salt of the target compound enhances solubility compared to mono-HCl analogues (e.g., 1,8-naphthyridin-3-ol HCl), which is critical for bioavailability .
  • Hydroxyl Group: The presence of a hydroxyl group at position 3 distinguishes it from non-hydroxylated derivatives (e.g., 1,7-naphthyridine HCl), enabling hydrogen-bond interactions in drug-receptor complexes .

Pharmacological and Physicochemical Properties

  • Solubility: The dihydrochloride salt of the target compound likely offers superior aqueous solubility (>100 mg/mL) compared to mono-HCl salts (e.g., 1,8-naphthyridin-3-ol HCl at ~50 mg/mL) .
  • Safety Profile : Analogues such as 1,6-naphthyridin-3-ol HCl () exhibit moderate hazards (H302, H315), indicating shared toxicity risks with the target compound due to aromatic amine functionalities .

Biological Activity

Overview

5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride is a nitrogen-containing heterocyclic compound derived from naphthyridine. Its molecular formula is C8H12Cl2N2O, and it has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article compiles research findings, case studies, and detailed analyses of its biological activity.

  • Molecular Formula: C8H12Cl2N2O
  • Molecular Weight: 215.10 g/mol
  • CAS Number: Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, which can lead to significant therapeutic effects. For instance:

  • Antiviral Activity: Some derivatives have demonstrated inhibition of HIV reverse transcriptase, indicating potential use as antiviral agents.
  • Anticancer Properties: Research indicates that this compound may exhibit anticancer activity by modulating pathways involved in cell proliferation and apoptosis .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
AntiviralInhibits HIV reverse transcriptase
AnticancerModulates cell proliferation pathways
AntimicrobialExhibits activity against various pathogens

Case Study 1: Antituberculosis Activity

A study conducted on a library of compounds derived from tetrahydronaphthyridine scaffolds revealed promising antituberculosis activity. Three lead compounds were identified that showed significant efficacy against Mycobacterium tuberculosis .

Case Study 2: Inhibition of Plasmodium Protein Kinases

Research has shown that certain derivatives of naphthyridine can act as inhibitors of Plasmodium protein kinases. This suggests potential applications in the treatment of malaria .

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step processes. Common methods include:

  • Reaction with Meldrum’s acid and 3-aminopyridine derivatives.
  • Use of continuous flow reactors for industrial production to enhance efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6,7,8-tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride?

  • Methodological Answer : A common approach involves reductive debenzylation of intermediates. For example, 7-benzyl-5,6,7,8-tetrahydro-6,7-naphthyridine can undergo catalytic hydrogenation (Pd/C, trace HCl, methanol, H₂ at 3 atm) to yield the dihydrochloride salt . Optimize reaction conditions (e.g., temperature, catalyst loading) to improve yield and purity. Confirm product identity via NMR and mass spectrometry.

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline and seek medical attention .
  • Storage : Keep in a sealed container under inert atmosphere (e.g., argon) at room temperature to prevent degradation .

Q. How should researchers assess the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities .
  • Elemental Analysis : Compare experimental C/H/N ratios to theoretical values to confirm stoichiometry .
  • TGA/DSC : Evaluate thermal stability and hydrate formation under controlled heating rates .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

  • Methodological Answer :

  • Chiral Chromatography : Employ polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .
  • Circular Dichroism (CD) : Compare experimental CD spectra with reference data to confirm stereochemical integrity .

Q. What mechanistic insights exist for its pharmacological activity in neurological disorders?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of phenylalanine hydroxylase (PAH) in vitro using liver microsomes, as structurally related tetrahydrobiopterin derivatives modulate PAH in PKU .
  • Molecular Docking : Model interactions with PAH’s cofactor-binding domain using software like AutoDock Vina to predict binding affinity .
  • In Vivo Studies : Administer to PKU murine models and measure blood phenylalanine levels via LC-MS/MS to validate efficacy .

Q. How should researchers address discrepancies in reported solubility data?

  • Methodological Answer :

  • Solubility Screening : Use a shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol) at 25°C and 37°C. Centrifuge and quantify supernatant via UV-Vis .
  • Co-solvency Studies : Evaluate solubility enhancement with cyclodextrins or surfactants (e.g., Tween-80) using phase-solubility diagrams .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Methodological Answer :

  • Antioxidants : Add 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) to formulations .
  • Packaging : Store in amber vials under nitrogen to limit light/oxygen exposure .
  • Stability-Indicating Assays : Monitor degradation products via UPLC-PDA at accelerated conditions (40°C/75% RH) .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity profiles for this compound?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches from conflicting studies via LC-MS to rule out impurity-driven effects .
  • Assay Variability : Standardize cell-based assays (e.g., use identical cell lines, passage numbers, and incubation times) .
  • Metabolite Screening : Use hepatocyte models to identify active metabolites that may contribute to divergent results .

Tables for Key Data

Property Value/Technique Reference
Synthesis Yield 66–78% (via catalytic hydrogenation)
Hazard Statements H302 (harmful if swallowed), H315 (skin irritation)
Chiral Purity ≥98% (chiral HPLC)
Thermal Stability Decomposition >200°C (TGA)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.